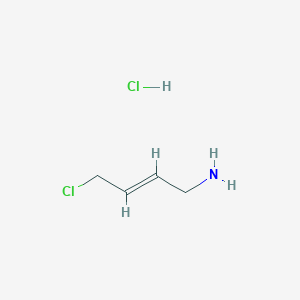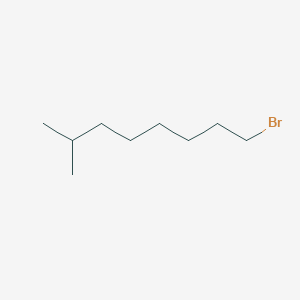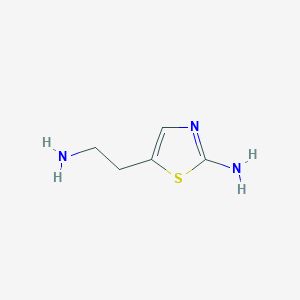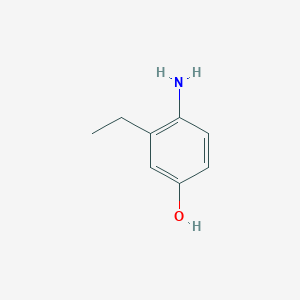
Bis(methylenedithio)tetrathiafulvalene
Vue d'ensemble
Description
Bis(methylenedithio)tetrathiafulvalene is a sulfur-containing π-donor molecule . It’s often used in laboratory research and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of BMDT-TTF involves several steps. A key step is the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes to construct 5,6-dihydro-1,3-dithiolo . This process is followed by homo- or hetero-coupling procedures and O-deprotection .Molecular Structure Analysis
The molecular structure of BMDT-TTF has been determined by x-ray diffraction . The optimized structure of a BMDT-TTF monomer is close to the experimental one within errors of 0.02 Å and 0.5 deg in bond length and angle, respectively .Chemical Reactions Analysis
BMDT-TTF can react with other compounds to form complex structures. For example, a new molecular C60 complex of the composition (BMDT-TTF) · C60 · 2CS2 (I) with the BMDT-TTF organic donor has been synthesized .Physical And Chemical Properties Analysis
BMDT-TTF has a molecular weight of 356.60 and a chemical formula of C8H4S8 . It appears as a red to dark red to brown powder or crystal . The electrical conductivity of (BMDT-TTF) · C60 · 2CS2 single crystals is measured using the four-point probe method at room temperature: σ RT =2×10 −5 Ω −1 cm −1 .Applications De Recherche Scientifique
Estimation of On-Site Coulomb Energy
BMDT-TTF has been used in the estimation of on-site Coulomb energy. Polarized reflectance spectra were measured on the single crystals of (BMDT-TTF)AsF6 and (BMDT-TTF)SbF6. The effective on-site Coulomb energies and the transfer integrals of these salts were estimated by analyzing the charge-transfer bands .
Organic-Inorganic Hybrid Metallic Conductors
BMDT-TTF has been used in the creation of organic-inorganic hybrid metallic conductors. These materials have attracted considerable attention in materials science because of their potential uses in molecular spintronics and in the search for new superconductors .
Mediating Magnetic Interactions
The oxalate anion (C2O42−) is one of the most commonly used coordination ligands to mediate magnetic interactions between transition metals. BMDT-TTF has been used in research on oxalate-bridged zero-dimensional (0D) binuclear compounds .
Molecular Spintronics
BMDT-TTF has potential applications in molecular spintronics. Organic-inorganic hybrid charge-transfer salts composed of organic donors and inorganic magnetic anions provide many dual-functional molecular crystals showing magnetism, together with conductivity from insulating to semiconducting to metallic conductivity to even superconductivity .
Superconductors
BMDT-TTF has been used in the search for new superconductors. The first superconductor containing a magnetic atom was reported in 1995 .
Infrared Spectroscopic Properties
BMDT-TTF has been used in the study of infrared spectroscopic properties. The structure and infrared spectroscopic properties of the 1:1 donor–acceptor complex MT-TCNB, which combines the TTF derivative BMDT-TTF with the organocyanide acceptor TCNB (TCNB = 1,2,4,5-tetracyanobenzene), have been presented .
Safety and Hazards
Mécanisme D'action
Target of Action
Bis(methylenedithio)tetrathiafulvalene, hereafter referred to by its full name, primarily targets the oxalate-bridged binuclear anion [Cu2(μ–C2O4)(C2O4)2(CH3OH)(H2O)]2− . This anion is a key component in the formation of organic-inorganic hybrid metallic conductors . The full name compound acts as a donor in this context .
Mode of Action
The full name compound interacts with its target through electrocrystallization . It forms a supramolecular square lattice through hydrogen bonds between the antiferromagnetic binuclear anions in the anion sheet . The oxidation state of the full name compound is assigned to approximately +2/3, based on the TTF core bond lengths and Raman spectroscopy .
Biochemical Pathways
The full name compound affects the conductivity of the resulting organic-inorganic hybrid metallic conductor . This is part of the broader pathway of charge-transfer in these materials, which can exhibit a range of conductivities from insulating to semiconducting to metallic, and even superconductivity .
Pharmacokinetics
Its impact on bioavailability is evident in the resulting conductivity of the organic-inorganic hybrid metallic conductor . The full name compound’s conductivity is 11.5 S cm−1 at room temperature, increases to 160 S cm−1 at 7.6 K, and then decreases to 150 S cm−1 at 2 K .
Result of Action
The molecular and cellular effects of the full name compound’s action are primarily observed in the resulting changes in conductivity of the organic-inorganic hybrid metallic conductor . There is no long-range magnetic ordering, which is confirmed by specific heat measurements .
Action Environment
The action of the full name compound can be influenced by environmental factors such as temperature . For example, its conductivity increases as the temperature decreases from room temperature to 7.6 K, and then decreases slightly at 2 K . This suggests that the full name compound’s action, efficacy, and stability are sensitive to temperature changes .
Propriétés
IUPAC Name |
5-([1,3]dithiolo[4,5-d][1,3]dithiol-5-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4S8/c1-9-3-4(10-1)14-7(13-3)8-15-5-6(16-8)12-2-11-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHVGMRXXZDSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1SC2=C(S1)SC(=C3SC4=C(S3)SCS4)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548138 | |
| Record name | 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(methylenedithio)tetrathiafulvalene | |
CAS RN |
68550-20-9 | |
| Record name | 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B1282476.png)












